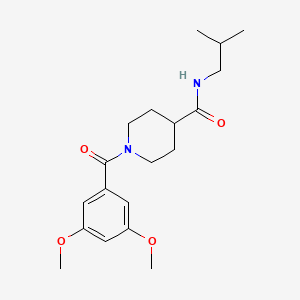![molecular formula C19H20ClNO2 B5777394 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is commonly referred to as CDPI and is a tetrahydroisoquinoline derivative. CDPI has been found to exhibit a range of biological activities, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
CDPI exerts its biological effects by inhibiting the activity of various enzymes and proteins. CDPI has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. CDPI has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling. These inhibitory effects of CDPI on enzymes and proteins are responsible for its biological activities.
Biochemical and Physiological Effects:
CDPI has been found to exhibit a range of biochemical and physiological effects. CDPI has been shown to induce apoptosis, which is a programmed cell death mechanism. CDPI has also been found to inhibit cell proliferation and induce cell cycle arrest. Additionally, CDPI has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CDPI has several advantages for use in lab experiments. CDPI is a stable compound that can be easily synthesized in large quantities. CDPI is also soluble in a range of solvents, which makes it easy to use in various assays. However, CDPI has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for research on CDPI. One area of research is the development of more efficient synthesis methods for CDPI. Another area of research is the investigation of the potential therapeutic applications of CDPI in the treatment of various diseases. Additionally, research can be conducted to investigate the potential use of CDPI in combination with other drugs to enhance its therapeutic effects. Finally, further studies can be conducted to investigate the potential toxicity of CDPI and its effects on the environment.
Méthodes De Synthèse
CDPI can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form the intermediate 4-chloro-3,5-dimethylphenyl acetate. The intermediate is then reacted with isoquinoline in the presence of a catalyst to form CDPI. This synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
CDPI has been extensively studied for its potential therapeutic applications. Research has shown that CDPI exhibits anticancer, antifungal, and antibacterial activities. CDPI has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CDPI has been investigated for its potential use in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-9-17(10-14(2)19(13)20)23-12-18(22)21-8-7-15-5-3-4-6-16(15)11-21/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWLZAWHMAXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5777318.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)
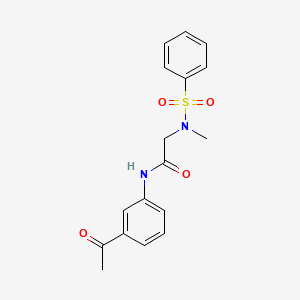
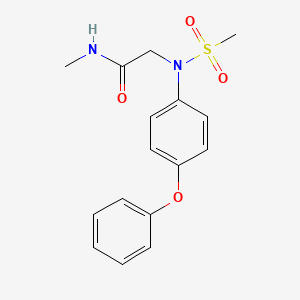
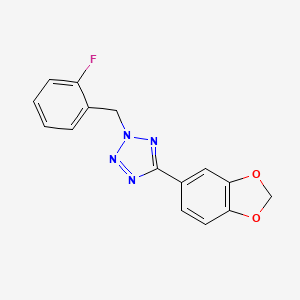
![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
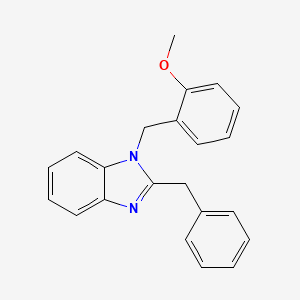
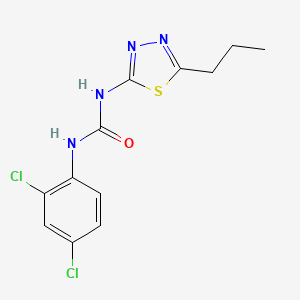
![(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
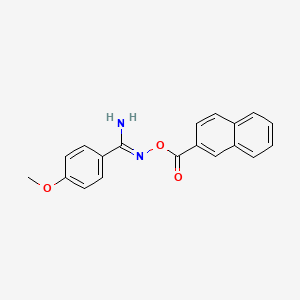
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
